molecular formula C10H16ClN3O2 B2572422 Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride CAS No. 1589546-68-8

Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride

Cat. No. B2572422
CAS RN: 1589546-68-8
M. Wt: 245.71
InChI Key: DLLSFXDGJYCJOB-UHFFFAOYSA-N
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Description

“Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 1589546-68-8 . It has a molecular weight of 245.71 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . In one method, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids were converted to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal . The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O2.ClH/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Novel Heterocyclic Amino Acids

The compound is used in the synthesis of novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks . This process involves the conversion of piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids to the corresponding β-keto esters .

Development of Building Blocks

“Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride” is used as a building block in the development of various chemical compounds . The compound’s structure is confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .

Pharmaceutical Applications

Piperidine derivatives, such as “Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Drug Discovery

The compound is very important in modern drug discovery . For instance, (RS)-piperidine-3-carboxylic acid (dl-nipecotic acid) is one of the most potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake in vitro .

Synthesis of Biologically Active Piperidines

“Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride” is used in the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Research in Physical Chemistry and Chemical Physics

The compound is used in research related to physical chemistry and chemical physics . It is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLSFXDGJYCJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride

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